molecular formula C16H24O7 B5029314 diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate

diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate

Cat. No. B5029314
M. Wt: 328.36 g/mol
InChI Key: WJYLFABUDRLBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate, also known as DODDC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug development. DODDC is a spirocyclic ester that contains two oxaspiro rings, which makes it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-tumor effects of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate.
Biochemical and Physiological Effects:
diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate may have potential as a therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate is its unique spirocyclic structure, which may make it useful for the development of novel drugs. However, one limitation of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate is its low yield in the synthesis process, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are several future directions for research on diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, it may be useful to investigate the structure-activity relationship of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate, in order to develop more potent analogs. Finally, it may be useful to investigate the pharmacokinetics and toxicity of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate, in order to determine its suitability for use in humans.
In conclusion, diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate is a unique and interesting molecule that has potential applications in drug development. Its antitumor, anti-inflammatory, and antioxidant activities make it a promising candidate for further study. While there are limitations to its synthesis and use in experiments, there are many future directions for research on diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate that could lead to the development of novel drugs and therapies.

Synthesis Methods

The synthesis of diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate involves a multi-step process that begins with the reaction of 2,5-dimethylfuran with ethyl oxalyl chloride in the presence of aluminum chloride to form the corresponding furan-2,5-dione. The furan-2,5-dione is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the spirocyclic ester diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

Diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate has been studied for its potential applications in drug development. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate has also been shown to have inhibitory effects on the growth of human leukemia cells and colon cancer cells. These findings suggest that diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate may have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c1-5-20-12(17)10-11(14(19)21-6-2)16(23-13(10)18)7-8-22-15(3,4)9-16/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYLFABUDRLBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(CCOC(C2)(C)C)OC1=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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